Methanesulfonic acid erucyl ester

Description

Contextualization of Methanesulfonic Acid Esters as Synthetic Intermediates

Methanesulfonic acid esters, commonly known as mesylates, are frequently employed as intermediates in organic synthesis. Their utility stems from the high reactivity of the methanesulfonate (B1217627) (mesylate) group as a leaving group in nucleophilic substitution and elimination reactions. The transformation of an alcohol to a mesylate is a common strategy to activate the hydroxyl group for subsequent reactions. This conversion is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). google.com Another method involves the esterification of sulfonic acids with alkyl alcohols. larodan.com

The general structure of an alkyl methanesulfonate is R-OSO₂CH₃. The electron-withdrawing nature of the sulfonyl group makes the attached oxygen a poor electron donor, thus stabilizing the methanesulfonate anion upon its departure. This stability is a key factor in its excellent leaving group ability, which is comparable to that of halides.

The versatility of mesylates as synthetic intermediates is evident in their wide range of applications. They can be readily converted into a variety of other functional groups, including amines, azides, thiols, and halides, through reactions with appropriate nucleophiles. This reactivity profile makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net

Significance of Long-Chain Alkyl Methanesulfonates, with Emphasis on Erucyl Systems

While short-chain alkyl methanesulfonates have been extensively studied, long-chain derivatives, such as methanesulfonic acid erucyl ester, possess unique properties and applications owing to their significant hydrophobic character. The erucyl moiety is a C22 monounsaturated alkyl chain derived from erucic acid, which is found in high concentrations in rapeseed and mustard seed oils.

The presence of this long alkyl chain imparts specific physical and chemical characteristics to the molecule. These properties are of particular interest in the synthesis of specialty chemicals where surface activity, lubricity, or hydrophobicity are desired. For instance, long-chain alkyl sulfonates are utilized in the analysis of water-soluble vitamins as ion-pairing reagents. larodan.com

This compound, with its defined C22:1 (cis-13) structure, serves as a valuable precursor for the synthesis of novel surfactants, lubricants, and other oleochemical derivatives. The combination of a reactive mesylate headgroup and a long, unsaturated alkyl tail allows for the introduction of various functionalities at the terminus of the long chain, leading to the creation of amphiphilic molecules with potential applications in materials science and formulation chemistry.

Below is a table detailing the key properties of this compound:

| Property | Value |

| CAS Number | 102542-59-6 larodan.comindofinechemical.com |

| Molecular Formula | C₂₃H₄₆O₃S larodan.comindofinechemical.com |

| Molecular Weight | 402.67 g/mol indofinechemical.com |

| Synonyms | Erucyl mesylate, cis-13-Docosenyl methanesulfonate guidechem.com |

| Physical State | Not specified, likely a waxy solid or viscous liquid at room temperature |

| Solubility | Expected to be soluble in nonpolar organic solvents |

Current Research Frontiers and Future Directions in this compound Chemistry

The ongoing research involving methanesulfonic acid esters is focused on the development of more sustainable and efficient synthetic methodologies. For this compound, future research is anticipated to leverage its unique structure for the creation of high-value, bio-based chemicals.

One promising area of research is the use of erucyl methanesulfonate as a precursor for the synthesis of novel, bio-derived surfactants and emulsifiers. The long, unsaturated erucyl chain can impart desirable properties such as biodegradability and low toxicity. Recent studies have highlighted the potential of erucyl-derived structures in the development of ultra-long-chain gemini surfactants for applications in areas like clean fracturing fluids. nih.gov While this research used an erucyl primary amine, erucyl methanesulfonate represents a viable alternative starting material for accessing similar structures.

Another potential research direction is in the field of polymer chemistry. The reactive nature of the mesylate group could be exploited to incorporate the long erucyl chain into polymer backbones or as pendant groups. This could lead to the development of new polymers with modified thermal properties, hydrophobicity, or lubricity, finding applications in coatings, adhesives, and specialty plastics.

Furthermore, the synthesis of nitrogen-containing derivatives from erucyl methanesulfonate is a largely unexplored but potentially fruitful area of research. The reaction of erucyl methanesulfonate with various nitrogen nucleophiles could lead to a diverse range of compounds, such as long-chain amines, amides, and heterocyclic compounds, which are of significant interest in medicinal and materials chemistry. researchgate.netnih.govmdpi.com The development of greener synthetic routes to these nitrogen-containing heterocycles is a current focus in organic chemistry. mdpi.com

The following table outlines potential research directions for this compound:

| Research Area | Potential Application | Rationale |

| Surfactant Synthesis | Bio-based detergents, emulsifiers, and formulation aids | The long hydrophobic erucyl chain combined with a polar headgroup (introduced via substitution of the mesylate) can create effective amphiphiles. |

| Polymer Modification | Specialty polymers with enhanced lubricity or hydrophobicity | The reactive mesylate allows for grafting the C22 chain onto various polymer backbones. |

| Synthesis of Nitrogen-Containing Compounds | Precursors for bioactive molecules, quaternary ammonium (B1175870) salts with antimicrobial properties | The mesylate is an excellent leaving group for nucleophilic substitution with amines and other nitrogen nucleophiles. |

| Oleochemical Derivatives | Biolubricants, plasticizers, and corrosion inhibitors | The long alkyl chain is a desirable feature in these applications, and the mesylate provides a handle for further chemical modification. |

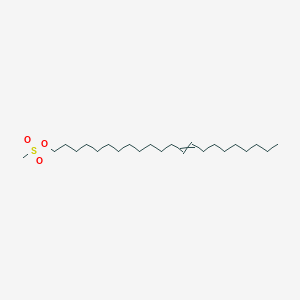

Structure

2D Structure

Properties

IUPAC Name |

docos-13-enyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEQEAAOCYCCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407972 | |

| Record name | 13-Docosen-1-ol,1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102542-59-6 | |

| Record name | 13-Docosen-1-ol,1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulfonic acid erucyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of Methanesulfonic Acid Erucyl Ester in Organic Transformations

Nucleophilic Substitution Reactivity at the α-Carbon

The core reactivity of methanesulfonic acid erucyl ester is centered on the α-carbon—the carbon atom of the erucyl group bonded to the sulfonyloxy oxygen. The potent electron-withdrawing nature of the methanesulfonyl group polarizes the C-O bond, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This activation facilitates nucleophilic substitution, a fundamental class of reactions in organic chemistry.

The reaction generally proceeds via an Sɴ2 (Substitution Nucleophilic Bimolecular) mechanism, especially with primary substrates like erucyl mesylate and the use of strong nucleophiles. chemistrysteps.com In this pathway, the incoming nucleophile attacks the electrophilic α-carbon from the side opposite to the leaving group, leading to a concerted bond-forming and bond-breaking process.

A key advantage of using sulfonate esters like erucyl mesylate in synthesis is the high degree of stereochemical control they afford. The formation of the mesylate itself proceeds with retention of configuration. libretexts.orgyoutube.com During the reaction of erucyl alcohol with methanesulfonyl chloride, the C-O bond of the alcohol is not broken; the reaction occurs at the oxygen atom. libretexts.orgyoutube.com Consequently, if the erucyl alcohol starting material possesses a specific stereochemistry at its α-carbon, that stereochemistry is preserved in the resulting this compound.

However, the subsequent nucleophilic substitution reaction almost invariably proceeds with an inversion of configuration at the α-carbon, which is a hallmark of the Sɴ2 mechanism. chemistrysteps.comlibretexts.org The nucleophile's backside attack forces the stereocenter to "flip" like an umbrella in the wind. This predictable inversion is a powerful tool for synthetic chemists, allowing for the controlled synthesis of specific stereoisomers.

| Reaction Step | Starting Material | Product | Stereochemical Outcome at α-Carbon |

| Mesylation | (R)-Erucyl Alcohol | (R)-Methanesulfonic acid erucyl ester | Retention of Configuration |

| Sɴ2 Substitution | (R)-Methanesulfonic acid erucyl ester | (S)-Product (e.g., with Nu:⁻) | Inversion of Configuration |

The hydroxyl group (-OH) of an alcohol is a poor leaving group because its departure would form the hydroxide (B78521) ion (HO⁻), which is a strong base. masterorganicchemistry.com The primary function of converting erucyl alcohol to its mesylate ester is to transform this poor leaving group into an exceptionally good one. youtube.commasterorganicchemistry.com

The methanesulfonate (B1217627) (mesylate) anion (CH₃SO₃⁻) is an excellent leaving group because it is a very weak base. Its stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms, effectively distributing and stabilizing the charge. libretexts.orgyoutube.com The conjugate acid, methanesulfonic acid (CH₃SO₃H), is a strong acid, further indicating the stability of the mesylate anion. This inherent stability significantly lowers the activation energy for the substitution reaction, making the α-carbon of erucyl mesylate much more reactive towards nucleophiles than the corresponding carbon in erucyl alcohol itself. masterorganicchemistry.com

Application as a Leaving Group in Carbon-Carbon Bond Formation

The enhanced reactivity of erucyl mesylate makes it a valuable substrate for constructing new carbon-carbon bonds, a cornerstone of synthetic organic chemistry for extending carbon chains and building molecular complexity.

The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids. libretexts.org In this synthesis, erucyl mesylate serves as the electrophile for a carbanion generated from a malonic ester, such as diethyl malonate. masterorganicchemistry.comorganicchemistrytutor.com

The mechanism involves the following steps:

Deprotonation: A base, typically sodium ethoxide, removes an acidic α-hydrogen from diethyl malonate, creating a resonance-stabilized enolate. This enolate is a potent carbon nucleophile. libretexts.orgorganicchemistrytutor.com

Alkylation: The enolate attacks the electrophilic α-carbon of erucyl mesylate in an Sɴ2 reaction, displacing the stable mesylate leaving group and forming a new carbon-carbon bond. masterorganicchemistry.comwikipedia.org

Hydrolysis and Decarboxylation: The resulting diethyl erucylmalonate is then treated with aqueous acid and heated. This hydrolyzes the ester groups to carboxylic acids, forming a β-dicarboxylic acid, which readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final, chain-extended carboxylic acid. libretexts.orgmasterorganicchemistry.com

This methodology effectively adds a -CH₂COOH unit to the original erucyl chain.

A prominent application of this chain-extension chemistry is the synthesis of nervonic acid (cis-tetracos-15-enoic acid), a very-long-chain monounsaturated fatty acid crucial for brain development. researchgate.netnih.gov Erucic acid (cis-docos-13-enoic acid), which is more readily available, serves as the precursor. epo.org

A common synthetic route is as follows:

Reduction: Erucic acid is first reduced to its corresponding alcohol, erucyl alcohol.

Activation: The erucyl alcohol is then converted into a derivative with a good leaving group, such as this compound or erucyl bromide. researchgate.netepo.org

Chain Extension: This activated intermediate is reacted with a nucleophile like the enolate of a malonic ester, as described above, to extend the carbon chain by two atoms. researchgate.net

Final Conversion: Subsequent hydrolysis and decarboxylation yield nervonic acid. researchgate.net

| Starting Material | Key Intermediate | Synthetic Target |

| Erucic Acid | This compound | Nervonic Acid |

Pathways to Diverse Long-Chain Bifunctional Compounds

The utility of this compound extends beyond carbon-carbon bond formation. Its reactivity with a variety of nucleophiles opens pathways to a diverse array of long-chain bifunctional compounds, where the erucyl chain is appended with a different functional group. By selecting a nucleophile that contains a second, often protected, functional group, erucyl mesylate can be used to synthesize molecules with two distinct reactive sites. This makes it a versatile building block for creating complex lipids, surfactants, and other specialized molecules.

The table below illustrates how different nucleophiles can be used to introduce various functionalities onto the long alkyl chain, starting from erucyl mesylate.

| Nucleophile | Reagent Example | Resulting Functional Group | Class of Compound Formed |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-N₃) | Long-chain alkyl azide |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-C≡N) | Long-chain alkyl nitrile |

| Thiocyanate | Potassium Thiocyanate (KSCN) | Thiocyanate (-SCN) | Long-chain alkyl thiocyanate |

| Thiolate | Sodium Thiolate (NaSR) | Thioether (-SR) | Long-chain dialkyl thioether |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester (-OCOR) | Long-chain fatty acid ester |

These reactions provide access to precursors for other important classes of compounds. For instance, the resulting long-chain azides can be readily reduced to primary amines, and the nitriles can be hydrolyzed to carboxylic acids, further extending the synthetic possibilities.

Derivatization via Ether Formation

The conversion of alcohols to ethers is a fundamental transformation in organic chemistry. For a long-chain alcohol like erucyl alcohol, direct etherification can be challenging. However, conversion to its mesylate derivative, this compound, provides a highly reactive substrate for ether synthesis. The primary mechanism for this transformation is the Williamson ether synthesis, a classic and versatile method that proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) pathway. e3s-conferences.orggoogle.comrsc.org

In this reaction, an alkoxide ion (RO⁻) acts as the nucleophile, attacking the primary carbon atom of the erucyl chain attached to the mesylate group. google.com The methanesulfonate anion is an excellent leaving group due to the stability of its resulting anion, which is resonance-stabilized. This facilitates the concerted bond-forming and bond-breaking process characteristic of an S\textsubscript{N}2 reaction. chemicalbook.com

The general reaction can be depicted as follows:

Step 1: Formation of the Alkoxide: An alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.

Step 2: Nucleophilic Attack: The alkoxide attacks the erucyl mesylate, displacing the mesylate group to form the ether.

Given that erucyl mesylate is a primary alkyl mesylate, the S\textsubscript{N}2 pathway is highly favored over competing elimination (E2) reactions, especially when using unhindered alkoxides. stackexchange.com The choice of solvent is also crucial; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA) are known to enhance the rate of S\textsubscript{N}2 reactions. ijarsct.co.inresearchgate.net

The versatility of the Williamson ether synthesis allows for the introduction of a wide variety of R groups, leading to the formation of diverse erucyl ethers. For instance, reaction with simple alkoxides like sodium ethoxide would yield ethyl erucyl ether. More complex alkoxides can be used to introduce functional groups or build larger molecular architectures.

Table 1: Hypothetical Williamson Ether Synthesis of Erucyl Ethers

| Entry | Alkoxide Nucleophile | Product | Potential Solvent |

| 1 | Sodium methoxide | Methyl erucyl ether | THF, DMF |

| 2 | Sodium ethoxide | Ethyl erucyl ether | Ethanol (B145695), DMSO |

| 3 | Sodium phenoxide | Phenyl erucyl ether | DMF |

| 4 | Sodium allyloxide | Allyl erucyl ether | THF |

Strategic Transformations for Novel Architectures

The reactivity of this compound extends beyond simple ether formation, enabling its use as a key building block in the synthesis of novel and complex molecular architectures. The long, unsaturated erucyl chain provides a hydrophobic tail, which is a desirable feature in the design of surfactants, lipids, and other amphiphilic molecules.

One significant application lies in the synthesis of novel surfactants. By reacting erucyl mesylate with a hydrophilic head group, new non-ionic or ionic surfactants can be designed. For example, reaction with a poly(ethylene glycol) (PEG) alkoxide would result in an erucyl-PEG ether, a non-ionic surfactant with tunable properties based on the length of the PEG chain. stackexchange.com Such surfactants are of interest for their potential applications in personal care products, detergents, and emulsifiers. chemicalbook.comicm.edu.pl

Furthermore, erucyl mesylate can be a precursor for the synthesis of functionalized lipids. The mesylate group can be displaced by a variety of nucleophiles carrying different functionalities. For instance, reaction with sodium azide would yield erucyl azide, which can then be used in "click chemistry" reactions to attach a wide range of molecules. Similarly, displacement with a protected thiol could lead to the formation of thioethers, which have applications in materials science and drug delivery.

The synthesis of glycidyl (B131873) ethers represents another strategic transformation. While direct synthesis from an alcohol and epichlorohydrin (B41342) is common, the use of a mesylate intermediate can be an alternative route. google.com The reaction of erucyl mesylate with a glycidolate anion would yield erucyl glycidyl ether, a reactive intermediate that can be further functionalized through ring-opening reactions of the epoxide.

Table 2: Potential Strategic Transformations of this compound

| Entry | Nucleophile | Intermediate/Product | Potential Application Area |

| 1 | Poly(ethylene glycol) alkoxide | Erucyl-PEG ether | Non-ionic surfactants |

| 2 | Sodium azide | Erucyl azide | Click chemistry, functional lipids |

| 3 | Glycidolate anion | Erucyl glycidyl ether | Reactive intermediates, polymer synthesis |

| 4 | Sodium thiophenoxide | Phenyl erucyl thioether | Functional materials |

This table illustrates potential synthetic pathways for creating novel architectures from erucyl mesylate based on its known reactivity as an alkyl mesylate. Specific research findings for these transformations with erucyl mesylate were not found in the performed searches.

Environmental Fate and Degradation Mechanisms of Long Chain Sulfonate Esters

Environmental Pathways of Sulfonate Esters, including Hydrolysis and Biodegradation

The primary pathways for the environmental degradation of sulfonate esters are hydrolysis and biodegradation. Hydrolysis involves the chemical breakdown of the ester bond by water, while biodegradation is the breakdown of the molecule by microorganisms.

The hydrolysis of sulfonate esters, particularly under alkaline conditions, has been a subject of considerable research. nih.govacs.orgresearchgate.netox.ac.uk The mechanism of this reaction can be complex, with evidence supporting both stepwise and concerted pathways. acs.orgrsc.orglu.seacs.org A stepwise mechanism involves the formation of a pentavalent intermediate, whereas a concerted mechanism involves a single transition state. rsc.orgacs.org Studies on aryl benzenesulfonates have shown that the specific pathway may depend on the leaving group, with a shift from a stepwise to a concerted mechanism for better leaving groups. rsc.orglu.se However, other computational and experimental data suggest a concerted pathway with an early transition state and minimal bond cleavage to the leaving group is more likely for a range of these compounds. nih.govacs.orgox.ac.uk The presence of water can also significantly influence the stability and hydrolysis rates of sulfonate esters. pqri.org

Biodegradation is a crucial process for the ultimate removal of long-chain sulfonate esters from the environment. Studies on analogous compounds like methyl ester sulfonates (MES), which are used as surfactants, show that they are often readily biodegradable. researchgate.netukm.my The rate and extent of biodegradation are influenced by the molecular structure, particularly the length of the alkyl chain. For instance, in palm-based MES, the biodegradability decreases as the carbon chain length increases. ukm.my Research on linear alkylbenzene sulfonates (LAS) also indicates high levels of biodegradation in aerobic environments like wastewater treatment plants and seawater. nm.govresearchgate.netnih.gov However, many common surfactants are not easily degradable under anaerobic conditions, which can be found in sewage sludge. nm.gov

The microbial breakdown of the sulfonic acid group is a critical step in the complete mineralization of sulfonate esters. Some bacteria are capable of utilizing sulfonate esters as a source of sulfur, particularly in environments where sulfate (B86663) is limited. nih.gov For example, microorganisms have been shown to degrade fluorinated sulfonate compounds that contain hydrogen, using them as sulfur sources for growth under aerobic, sulfur-limiting conditions. ornl.govag.state.mn.us

Research has identified specific bacterial strains capable of degrading aromatic sulfonic acids. The bacterium Ochrobactrum anthropi S9 can degrade 5-sulfoisophthalic acid, converting it into 5-hydroxyisophthalic acid. nih.gov This bacterium was also shown to convert other sulfonic acids like benzenesulfonic acid and naphthalene-1-sulfonic acid into their corresponding hydroxylated compounds. nih.gov The degradation pathway for linear alkylbenzene sulfonates (LAS) involves the initial oxidation of the alkyl chain, followed by the breakdown of the resulting sulfophenylcarboxylic acids (SPCs). researchgate.netnih.gov The complete disappearance of these intermediate SPCs in seawater studies indicates that the aerobic degradation of LAS can be complete. nih.gov However, highly fluorinated compounds like perfluorooctane (B1214571) sulfonate (PFOS) and its alternatives are highly resistant to microbial degradation under both aerobic and anaerobic conditions. nih.gov

Enzymes, specifically hydrolases, play a significant role in the cleavage of the ester bond in sulfonate esters. This enzymatic cleavage is a key step in the biodegradation process. A notable example is a phosphonate (B1237965) monoester hydrolase (PMH) isolated from the bacterium Burkholderia caryophilli. nih.govacs.org This enzyme exhibits significant promiscuity, catalyzing the hydrolysis of various compounds, including xenobiotic sulfonate monoesters. nih.govacs.org It is the only known enzyme to catalyze the hydrolysis of these compounds through direct cleavage of the sulfur-oxygen ester bond (S-OR), as opposed to the carbon-oxygen bond (C–O). nih.govacs.org Understanding the mechanism of such enzymes is crucial for elucidating the biochemical pathways of sulfonate ester degradation. acs.org

The table below summarizes biodegradation data for different types of sulfonate esters, illustrating the influence of chemical structure on degradation rates.

| Compound Type | Homologue | Test Condition | Biodegradation Achieved | Time Frame | Source |

|---|---|---|---|---|---|

| Palm-based Methyl Ester Sulfonate (MES) | C12 | OECD 301F Manometric Respirometry | 73% | 6 days | ukm.my |

| Palm-based Methyl Ester Sulfonate (MES) | C14 | OECD 301F Manometric Respirometry | 66% | 8 days | ukm.my |

| Palm-based Methyl Ester Sulfonate (MES) | C16 | OECD 301F Manometric Respirometry | 63% | 16 days | ukm.my |

| Linear Alkylbenzene Sulfonate (LAS) | - | OECD 301F Manometric Respirometry | 60% | 8 days | ukm.my |

| Linear Alkylbenzene Sulfonate (LAS) | C11 & C12 | Aerobic seawater | >99% | Not specified | researchgate.netnih.gov |

| Perfluorooctane Sulfonate (PFOS) | - | Anaerobic microbial consortium | No degradation | 3.4 years | nih.gov |

Photochemical Stability in Aqueous and Atmospheric Compartments

The photochemical stability of a compound determines its persistence in environments exposed to sunlight. For sulfonate esters, this stability can vary significantly depending on their specific structure and the environmental medium.

In aqueous environments, some sulfonate esters are designed to be photo-labile. For example, a series of sulfonate polymeric nonionic photoacid generators (PAGs) have been synthesized that dissociate upon exposure to UV light at a wavelength of 254 nm. rsc.org This process leads to the formation of the corresponding acid and other products. rsc.org The thermal stability of such sulfonate esters has been reported to be up to 180 °C. rsc.orgacs.org However, simple alkyl sulfonate esters are generally unstable. researchgate.net Their stability is influenced by factors such as the nature of the alcohol involved, with esters of primary alcohols being more stable than those of secondary or tertiary alcohols. researchgate.net

In the atmosphere, the formation of methanesulfonic acid (MSA) from the oxidation of dimethyl sulfide (B99878) (DMS) is a well-known process that impacts climate. nih.gov Recent studies based on theoretical calculations suggest that the CH3SO2 radical, a product of DMS oxidation, can react with O2 to form MSA. nih.gov This reaction's efficiency is highly dependent on temperature, with MSA yields increasing in colder regions. nih.gov This indicates that in the gas phase, the sulfonate moiety can be formed photochemically, but the stability and fate of larger sulfonate esters like methanesulfonic acid erucyl ester in the atmosphere are not well-documented. The breakdown of reactive biogenic volatile organic compounds (BVOCs), which can include esters, is a limiting factor in evaluating their surface emissions and atmospheric fate. researchgate.net

Assessment of Environmental Mobility and Distribution

The environmental mobility and distribution of long-chain sulfonate esters are dictated by their physical and chemical properties, such as water solubility and sorption potential. ornl.govag.state.mn.us Generally, sulfonation is a process used to increase the water-solubility of hydrophobic molecules. researchgate.netnih.govepa.gov However, the long alkyl chain of a compound like this compound would confer significant hydrophobicity, affecting its partitioning behavior.

For related long-chain compounds like long-chain alcohols (LCOHs), sorption to solids is a key environmental process. nih.gov The sorption coefficient (Kd) increases with the length of the alkyl chain, which in turn reduces the fraction of the chemical that is bioavailable in aquatic environments. nih.gov This suggests that long-chain sulfonate esters would tend to partition from water into sediment and sludge. Studies on linear alpha-olefin sulfonates (AOS) infer that their transport in the environment is similar to that of other major surfactants like LAS, moving through wastewater systems into aquatic environments. who.int

The table below shows the sorption coefficients for long-chain alcohols of varying chain lengths, illustrating the relationship between chain length and partitioning behavior.

| Compound | Sorption Coefficient (Kd) in L/kg | Matrix | Source |

|---|---|---|---|

| C12 Alcohol | 3,000 | Activated Sludge | nih.gov |

| C14 Alcohol | 8,490 | Activated Sludge | nih.gov |

| C16 Alcohol | 23,800 | Activated Sludge | nih.gov |

| C18 Alcohol | 78,700 | Activated Sludge | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization in Research of Methanesulfonic Acid Erucyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of methanesulfonic acid erucyl ester, also known as erucyl mesylate. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides unambiguous evidence of the compound's molecular framework.

In the ¹H NMR spectrum, the protons of the methanesulfonyl group (CH₃SO₃-) are expected to appear as a distinct singlet in the downfield region, typically around 3.0 ppm, due to the deshielding effect of the adjacent sulfonyl group. The methylene (B1212753) protons directly attached to the sulfonate oxygen (-CH₂-O-) would present as a triplet, shifted further downfield to approximately 4.2 ppm, a consequence of the strong electron-withdrawing nature of the methanesulfonate (B1217627) group. The protons of the double bond within the erucyl chain (=CH-CH=) are anticipated to produce signals in the vinylic region, around 5.3-5.4 ppm. The remaining methylene protons of the long alkyl chain will form a complex multiplet pattern in the upfield region, typically between 1.2 and 2.0 ppm, with the terminal methyl group appearing as a triplet near 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon of the methanesulfonyl group (CH₃SO₃-) would be found in the upfield region, around 37-40 ppm. The carbon of the methylene group bonded to the sulfonate oxygen (-CH₂-O-) is expected to be significantly deshielded, with a chemical shift in the range of 68-72 ppm. The olefinic carbons of the C=C double bond would appear in the downfield region, typically between 128 and 132 ppm. The carbons of the long alkyl chain would generate a series of signals in the range of 22-33 ppm, with the terminal methyl carbon appearing at approximately 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-SO₃- | ~3.0 (s) | ~38 |

| -O-CH₂- | ~4.2 (t) | ~70 |

| -CH=CH- | ~5.35 (m) | ~130 |

| -CH₂-CH= | ~2.0 (m) | ~27 |

| -(CH₂)n- | ~1.2-1.6 (m) | ~22-33 |

| -CH₃ | ~0.9 (t) | ~14 |

Note: Predicted values are based on established chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI) coupled with a mass analyzer can be employed.

The molecular weight of this compound (C₂₃H₄₆O₃S) is approximately 418.7 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 418. However, due to the lability of the molecule, this peak might be of low intensity or absent.

The fragmentation pattern is highly informative for structural confirmation. Key fragmentation pathways for long-chain alkyl sulfonates typically involve cleavage of the C-O bond and fragmentation within the long alkyl chain. Common fragments would include:

[M - CH₃SO₃H]⁺: Loss of methanesulfonic acid, resulting in a fragment corresponding to the erucene cation at m/z 322.

[CH₃SO₃]⁺: The methanesulfonyl cation at m/z 79.

A series of hydrocarbon fragments arising from the cleavage of the erucyl chain, characterized by a repeating pattern of CₙH₂ₙ₊₁ or CₙH₂ₙ₋₁ ions.

Analysis of related long-chain fatty acids by GC-MS shows characteristic fragmentation patterns that can be used as a reference for interpreting the spectrum of erucyl mesylate.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of its formation or subsequent reactions.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given the long alkyl chain, this compound is expected to have a relatively high boiling point, requiring high-temperature GC conditions. A non-polar or medium-polarity capillary column, such as a DB-5 or DB-17, would be appropriate for separation. The use of a Flame Ionization Detector (FID) would provide a robust quantitative response. For reaction monitoring, GC can effectively track the disappearance of the starting material (erucyl alcohol) and the appearance of the product (erucyl mesylate).

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile or thermally sensitive compounds. A reversed-phase HPLC method would be the most common approach.

Table 2: Exemplary HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or MS |

| Column Temperature | 30-40 °C |

Since this compound lacks a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer. HPLC is particularly useful for purity assessment, allowing for the separation of the main compound from non-volatile impurities or starting materials that may not be amenable to GC analysis. The retention time of the ester would be significantly longer than that of the more polar erucyl alcohol.

The development and validation of such chromatographic methods are crucial for quality control in research and potential industrial applications of this compound. globalresearchonline.netnih.govekb.eg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.